molecular formula C11H18Cl2N2 B1520168 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride CAS No. 890713-92-5

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride

Cat. No. B1520168
M. Wt: 249.18 g/mol
InChI Key: VMBNDGUIDQJVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride, also known as 2,3,4-DHQED, is a synthetic organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. 2,3,4-DHQED is used in a variety of scientific research applications, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including various derivatives, have been identified as 'privileged scaffolds' in drug discovery due to their presence in numerous biologically active molecules and pharmaceuticals. Initially recognized for their neurotoxic properties, certain derivatives have since been found to exhibit protective effects against Parkinsonism and have been explored for their anticancer, antimalarial, and CNS therapeutic potentials. The US FDA's approval of trabectedin, a derivative with a tetrahydroisoquinoline structure, for soft tissue sarcomas underscores the importance of this class in anticancer drug discovery (Singh & Shah, 2017).

Quinoline Derivatives in Disease Management

Quinoline derivatives have demonstrated a wide range of pharmacological activities. For instance, chloroquine and its analogs have been repurposed for managing various diseases beyond their initial antimalarial use, including potential treatments for infectious and non-infectious diseases. This reflects the broad therapeutic potential of quinoline derivatives in drug repurposing efforts, highlighting their versatility and the diverse mechanisms through which they can exert therapeutic effects (Njaria et al., 2015).

8-Hydroxyquinolines: A Target in Medicinal Chemistry

The 8-hydroxyquinoline scaffold has gained significant attention for its biological activities, leading to synthetic modifications to develop potent drugs for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further underscore their potential as drug candidates (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;;/h1-2,4,6H,3,5,7-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBNDGUIDQJVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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